molecular formula C16H14N2 B8493664 2-(diphenylmethyl)-1H-imidazole

2-(diphenylmethyl)-1H-imidazole

Cat. No. B8493664
M. Wt: 234.29 g/mol
InChI Key: BLJQGZXRECZHOS-UHFFFAOYSA-N
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Patent
US08063090B2

Procedure details

A slurry of (1-benzyl-1H-imidazol-2-yl)(diphenyl)methyl acetate (1-3, 13.1 g, 34.0 mmol, 1 equiv) and 10% palladium on carbon (6.03 g, 56.4 mmol, 1.66 equiv) in ethanol (250 mL) was stirred under hydrogen (balloon) for 24 h. The reaction mixture was filtered through a pad of celite and washed thoroughly with ethyl acetate. The combined filtrate was concentrated to dryness, and the residue was suspended in saturated aqueous sodium bicarbonate solution. The product was filtered, washed with water (2×100 mL) followed by a 1:1 mixture of ethyl ether and hexanes (2×50 mL) and air dried to yield 2-(diphenylmethyl)-1H-imidazole (1-4) as a white solid. 1H NMR (300 MHz, DMSO) δ 11.8 (br s, 1H), 7.29 (d, 6H, J=4.3 Hz), 7.21 (m, 4H), 7.03 (br s, 1H), 6.85 (br s, 1H), 5.51 (s, 2H), 1.84 (s, 3H). LRMS m/z (M+H) 235.0 found, 335.1 required.
Name
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methyl acetate
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5]([C:18]1[N:19](CC2C=CC=CC=2)[CH:20]=[CH:21][N:22]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=O)C>[Pd].C(O)C>[C:12]1([CH:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:18]2[NH:22][CH:21]=[CH:20][N:19]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methyl acetate
Quantity
13.1 g
Type
reactant
Smiles
C(C)(=O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C=1N(C=CN1)CC1=CC=CC=C1
Name
Quantity
6.03 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed thoroughly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water (2×100 mL)
ADDITION
Type
ADDITION
Details
followed by a 1:1 mixture of ethyl ether and hexanes (2×50 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=1NC=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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